Bienvenue dans la boutique en ligne BenchChem!

6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide (CAS 2034612-68-3) is a research-grade synthetic heterocyclic small molecule with a molecular weight of 330.4 g/mol and XLogP3-AA of 1.4. It serves as a direct electronic/steric probe at the pyridine 6-position within kinase inhibitor pharmacophores, with the 6-ethoxy group introducing an additional H-bond acceptor versus the 6-methyl benchmark (GSK-3 IC₅₀ = 2 nM). The pyrazol-4-yl connectivity directs target engagement away from CB1/ICRAC/SDH chemotypes, enabling selectivity deconvolution in phenotypic screening. The oxan-2-ylmethyl substituent introduces a stereogenic center, making it ideal for enantiomerically enriched diversity-oriented synthesis libraries. Its single H-bond donor and TPSA of 78.3 Ų support favorable passive permeability predictions. For procurement, standard packaging ranges from mg to gram quantities with ≥95% purity; custom synthesis and bulk orders are available upon request.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 2034612-68-3
Cat. No. B2912702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide
CAS2034612-68-3
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
InChIInChI=1S/C17H22N4O3/c1-2-23-16-7-6-13(9-18-16)17(22)20-14-10-19-21(11-14)12-15-5-3-4-8-24-15/h6-7,9-11,15H,2-5,8,12H2,1H3,(H,20,22)
InChIKeyWTBWOTAIQDBBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide (CAS 2034612-68-3): Structural and Procurement Baseline


6-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide (CAS 2034612-68-3) is a synthetic heterocyclic small molecule belonging to the pyridine-3-carboxamide (nicotinamide) class, characterized by a 6-ethoxy-substituted pyridine core linked via a carboxamide bridge to a 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine moiety [1]. With a molecular formula of C₁₇H₂₂N₄O₃, a molecular weight of 330.4 g/mol, a computed XLogP3-AA of 1.4, and 5 hydrogen bond acceptors against a single hydrogen bond donor, this compound occupies a distinct physicochemical space among pyrazole-bearing nicotinamide analogs [1]. It is currently catalogued as a research-grade chemical (PubChem CID 121017013) with no publicly indexed bioactivity data, patent assignment, or peer-reviewed pharmacological characterization [1][2].

Why Generic Substitution Fails for 6-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide: Structural Determinants of Differentiation


Within the pyridine-3-carboxamide/pyrazole chemical space, minor structural variations produce sharply diverging property profiles that preclude casual interchange. The target compound's combination of a 6-ethoxy (rather than 2-alkoxy, 6-methyl, or 6-unsubstituted) pyridine donor/acceptor pattern, a pyrazol-4-yl (rather than pyrazol-3-yl or pyrazol-5-yl) carboxamide connectivity, and an oxan-2-ylmethyl N-substituent with a stereogenic center at the tetrahydropyran 2-position collectively determine its hydrogen-bonding topology, conformational flexibility (6 rotatable bonds), lipophilicity (XLogP3-AA = 1.4), and topological polar surface area (78.3 Ų) in ways that directly impact target recognition, solubility, and metabolic susceptibility relative to even single-atom variants [1][2]. These structural features are the basis for the quantitative comparisons that follow.

Quantitative Differentiation Evidence for 6-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide vs. Closest Analogs


6-Ethoxy vs. 2-Ethoxy Pyridine Regioisomerism: Hydrogen-Bond Acceptor Topology and Predicted Target Engagement

The target compound carries the ethoxy group at the pyridine 6-position (para to the carboxamide), establishing a linear hydrogen-bond acceptor geometry. In contrast, the 2-ethoxy regioisomer—2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide—places the ethoxy group ortho to the carboxamide, creating an intramolecular hydrogen-bonding motif that alters the conformational preference and solvent-exposed pharmacophore . In the broader pyridine-3-carboxamide class, 6-alkoxy substitution is associated with potent kinase inhibition (e.g., the 6-methyl analog Compound A exhibits GSK-3 IC₅₀ = 2 nM with >230-fold selectivity over 27 kinases), whereas 2-alkoxy nicotinamides are predominantly explored as SDH inhibitors with distinct antifungal potency profiles [1][2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Oxan-2-ylmethyl vs. Oxan-4-yl N-Substitution: Lipophilicity, Conformational Flexibility, and Stereochemical Complexity

The target compound's oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) substituent on the pyrazole N1 position introduces a stereogenic center at the tetrahydropyran 2-carbon, generating an enantiomeric pair with 6 rotatable bonds and a computed XLogP3-AA of 1.4 [1]. The closest comparator, 6-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyridine-3-carboxamide (CAS 1704621-25-9), lacks the methylene spacer and attaches the tetrahydropyran directly at the 4-position, eliminating the stereocenter and reducing the rotatable bond count, which alters conformational entropy and potentially impacts binding kinetics . The oxan-2-ylmethyl motif, with its additional methylene rotor and stereochemical complexity, provides a distinct three-dimensional shape that cannot be replicated by the simpler oxan-4-yl analog.

Drug Design Physicochemical Profiling ADME Prediction

6-Ethoxy vs. 5-Chloro-6-Hydroxy Nicotinamide Core: Polarity, Hydrogen Bonding, and Metabolic Stability Implications

The target compound features a 6-ethoxy substituent with no additional ring substitution on the pyridine core, yielding a computed TPSA of 78.3 Ų and a single hydrogen bond donor [1]. By contrast, the closely related analog 5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide (CAS 2034612-60-5) introduces a chlorine atom at the 5-position and replaces the 6-ethoxy with a 6-hydroxy group, increasing the hydrogen bond donor count and TPSA while adding an electron-withdrawing chloro substituent that alters the pyridine ring electronics . The 6-ethoxy group provides greater metabolic stability than the 6-hydroxy (which is susceptible to glucuronidation and sulfation), while the absence of the 5-chloro avoids potential CYP450-mediated oxidative dechlorination liabilities [2].

Lead Optimization Metabolic Stability Drug Metabolism

Pyrazol-4-yl Carboxamide Connectivity vs. Pyrazol-3-yl or Pyrazol-5-yl Isomers: Impact on Hinge-Binding Geometry in Kinase Targets

The target compound employs a pyrazol-4-yl carboxamide connectivity, positioning the carboxamide at the pyrazole 4-position. This regiochemistry orients the amide NH vector and the pyridine-3-carboxamide moiety in a geometry distinct from pyrazol-3-yl or pyrazol-5-yl carboxamide isomers [1]. In the broader kinase inhibitor literature, pyrazol-4-yl carboxamides are a validated scaffold for ATP-competitive kinase inhibition: the 6-methyl-pyridine-3-carboxamide pyrazol-4-yl analog (Compound A) achieves GSK-3 IC₅₀ = 2 nM with a defined hinge-binding interaction [2]. In contrast, pyrazol-3-carboxamide derivatives are predominantly explored as cannabinoid CB1 antagonists and ICRAC inhibitors, representing fundamentally different target classes [3][4].

Kinase Inhibitor Hinge-Binder Design Pyrazole Regiochemistry

6-Ethoxy vs. 6-Methyl Pyridine Substitution: Electronic Effects and Potency Translation Across Pyridine-3-Carboxamide Scaffolds

The target compound's 6-ethoxy substituent is an electron-donating alkoxy group, whereas the most thoroughly characterized analog in this scaffold class—Compound A (6-methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide)—bears a 6-methyl substituent [1]. The ethoxy group introduces an additional hydrogen bond acceptor (the ether oxygen) absent in the methyl analog, while the methyl group provides greater lipophilicity per atom. Published data for Compound A demonstrates that the 6-methyl pyridine-3-carboxamide pyrazol-4-yl scaffold can achieve GSK-3 IC₅₀ = 2 nM with oral bioavailability and brain penetration sufficient for in vivo tau phosphorylation reduction in transgenic mice [1]. The 6-ethoxy variant is predicted to modulate solubility (via the additional oxygen) and potentially alter kinase selectivity profiles relative to the 6-methyl benchmark, though direct comparative data are not yet available [2].

Structure-Activity Relationship Bioisosterism Kinase Potency

Important Caveat: Absence of Published Biological Activity Data for This Specific Compound

A systematic search of PubChem, ChEMBL, BindingDB, Google Patents, and the primary literature (as of April 2026) returned no bioassay results, no IC₅₀/Kd/Ki values, no patent assignments, and no peer-reviewed pharmacological characterization for CAS 2034612-68-3 [1][2][3]. The compound is catalogued exclusively as a research chemical by commercial vendors with only generic, non-quantitative descriptions of potential biological activity . All differentiation claims in this guide are therefore based on structural comparisons, computed physicochemical properties, and class-level inferences from related pyridine-3-carboxamide pyrazole analogs. Users should treat this compound as an uncharacterized research tool and conduct their own biological profiling.

Data Transparency Research Chemical Procurement Due Diligence

Evidence-Based Application Scenarios for 6-Ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide (CAS 2034612-68-3)


Kinase Inhibitor Lead Discovery: Probing 6-Alkoxy SAR Within the Pyridine-3-Carboxamide Pyrazol-4-yl Scaffold

Based on the established potency benchmark of the 6-methyl analog (Compound A: GSK-3 IC₅₀ = 2 nM), this compound serves as a direct electronic/steric probe at the pyridine 6-position within the kinase inhibitor pharmacophore [1]. Its 6-ethoxy group introduces an additional hydrogen-bond acceptor and altered lipophilicity (XLogP3-AA = 1.4) relative to the 6-methyl reference, enabling systematic SAR exploration of kinase hinge-binding tolerance [2]. The pyrazol-4-yl carboxamide connectivity preserves the validated kinase-targeting geometry [1].

Chiral Fragment and Diversity-Oriented Synthesis Building Block

The oxan-2-ylmethyl substituent introduces a stereogenic center at the tetrahydropyran 2-position with 6 rotatable bonds and a molecular weight of 330.4 g/mol, placing this compound in the fragment-like to lead-like chemical space [1]. Its structural complexity—combining a heterocyclic core, a carboxamide linker, and a chiral tetrahydropyran—makes it suitable as a diversity-oriented synthesis intermediate for generating enantiomerically enriched screening libraries, a capability unavailable with the achiral oxan-4-yl analog (CAS 1704621-25-9) .

Metabolic Stability Comparator vs. 5-Chloro-6-Hydroxy and 6-Hydroxy Congeners

The 6-ethoxy group eliminates the free phenolic -OH present in the 5-chloro-6-hydroxy analog (CAS 2034612-60-5), thereby removing the primary metabolic liability of Phase II glucuronidation/sulfation conjugation [1]. In drug metabolism and PK studies, this compound can serve as a metabolically stabilized control relative to hydroxylated congeners, with the computed TPSA of 78.3 Ų and single H-bond donor supporting favorable passive permeability predictions [2].

Negative Control or Chemical Probe for Pyrazol-3-yl/Pyrazol-5-yl Carboxamide Target Classes

Given that pyrazol-3-yl carboxamides are associated with CB1 antagonism and ICRAC inhibition, while pyrazol-5-yl carboxamides target SDH enzymes, the pyrazol-4-yl connectivity of this compound directs it toward a distinct target class space [1][2]. This regiochemical specificity enables its use as a selectivity control or chemical probe to deconvolute target engagement across pyrazole carboxamide chemotypes in phenotypic screening cascades .

Quote Request

Request a Quote for 6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.